molecular formula C8H8N4S B1267415 5-Benzylthio-1H-tetrazole CAS No. 21871-47-6

5-Benzylthio-1H-tetrazole

Cat. No. B1267415
CAS RN: 21871-47-6
M. Wt: 192.24 g/mol
InChI Key: GXGKKIPUFAHZIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Benzylthio-1H-tetrazole has been synthesized through several methods, with notable variations aimed at improving yield, purity, and the efficiency of the synthesis process. For instance, Saǧlam et al. (2015) described a comprehensive synthesis approach, characterizing the product using FT-IR, NMR, and LC-MS techniques, confirming the structure and purity of the synthesized compound (Saǧlam et al., 2015). The optimized conditions for synthesis involve careful control of reactant ratios and reaction conditions to achieve high yields.

Molecular Structure Analysis

The molecular structure of 5-Benzylthio-1H-tetrazole has been elucidated through various spectroscopic and crystallographic techniques. Mahmood et al. (2015) combined X-ray diffraction, NMR, FT–IR, and UV–Vis spectroscopies with DFT calculations to detail the molecular geometry, confirming the tetrazole ring's planarity and identifying key structural features (Mahmood et al., 2015).

Scientific Research Applications

RNA Synthesis

5-Benzylthio-1H-tetrazole has been identified as an effective activator in RNA synthesis. An improved method for its preparation showed that it is a superior activator for 2′-O-TBDMS phosphoramidite building blocks compared to routinely used 1H-tetrazol. Its application in RNA synthesis allows for higher coupling yields (>99%), lower coupling times, and reduced excess of phosphoramidites (Welz & Müller, 2002).

Chemical Synthesis and Characterization

5-Benzylthio-1H-tetrazole (5B1C1HT) was synthesized and characterized using various spectroscopy techniques. The study involved determining boiling points and detailed spectral analysis, including FT-IR, NMR, and LC-MS spectroscopy. This research contributes to the understanding of the chemical properties and potential applications of 5B1C1HT (Saǧlam et al., 2015).

Corrosion Inhibition

A study on the inhibitive effect of 5-Benzylthio-1H-tetrazole on copper in a sulfur-ethanol system showed that it effectively reduces corrosion. The research included electrochemical measurements and surface analysis techniques, indicating that the compound forms an adsorbed film on copper surfaces, thereby inhibiting corrosion (Liu et al., 2018).

Pharmaceutical Applications

Although the requirement is to exclude drug use and dosage information, it's notable that tetrazole derivatives, including 5-Benzylthio-1H-tetrazole, have significant applications in medicinal chemistry. They are used as bioisosteric replacements for carboxylic acids in various clinical drugs, highlighting their importance in drug design (Mittal & Awasthi, 2019).

Safety And Hazards

5-Benzylthio-1H-tetrazole is a flammable solid . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to wash thoroughly after handling .

Future Directions

5-Benzylthio-1H-tetrazole is currently used as an activator in the synthesis of oligonucleotides . It is expected to continue to be used in this capacity, contributing to advancements in the field of oligonucleotide synthesis .

properties

IUPAC Name

5-benzylsulfanyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-2-4-7(5-3-1)6-13-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGKKIPUFAHZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314332
Record name 5-Benzylthio-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzylthio-1H-tetrazole

CAS RN

21871-47-6
Record name 5-Benzylthio-1H-tetrazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 282041
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Record name 21871-47-6
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Record name 5-Benzylthio-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
312
Citations
RK Uppadhayay, A Kumar, J Teotia, I Rathi… - Journal of …, 2022 - pnrjournal.com
Tetrazoles are involved in many pharmacological agents due to the carboxylic acid bioisoster. Despite their adjacent acidity, tetrazoles are further liphofilic than the agreeing …
Number of citations: 3 pnrjournal.com
S Saglam, A Disli, Y Erdogdu, MK Marchewka… - … Acta Part A: Molecular …, 2015 - Elsevier
In this study, 5-(benzylthio)-1-cylopentyl-1H-tetrazole (5B1C1HT) have been synthesized. Boiling points of the obtained compound have been determined and it has been characterized …
Number of citations: 24 www.sciencedirect.com
Y Qiang, H Zhi, L Guo, A Fu, T Xiang, Y Jin - Journal of Molecular Liquids, 2022 - Elsevier
Abstract Comparison of inhibition behavior of two tetrazole derivatives namely 5-(Benzylthio)-1H-tetrazole (BTTA) and 5-Benzyl-1H-Tetrazole (BTA) for Q235 steel in sulfuric acid has …
Number of citations: 62 www.sciencedirect.com
ZJ Song, P Maligres, C Molinaro… - … Process Research & …, 2019 - ACS Publications
… While a variety of 5-substituted tetrazoles such as 5-methyl, 5-methylthio, 5-phenyl-, 5-ethylthio, and 5-benzylthio-1H-tetrazole are commercially available, only 5-ethylthio-1H-tetrazole (…
Number of citations: 5 pubs.acs.org
L Liu, H Su, J Xing, D Peng, Q Zhang… - Anti-Corrosion Methods …, 2018 - emerald.com
Purpose This paper aims to evaluate the inhibitive effect and adsorption behavior of 5-(ethylthio)-1H-tetrazole (EHT) and 5-(benzylthio)-1H-tetrazole (BHT) on copper in a sulfur-ethanol …
Number of citations: 4 www.emerald.com
S Pitsch, PA Weiss, L Jenny, A Stutz… - Helvetica Chimica …, 2001 - Wiley Online Library
A method for the introduction of the 2′‐O‐[(triisopropylsilyl)oxy]methyl (=tom) group into N‐acetylated, 5′‐O‐dimethoxytritylated ribonucleosides is presented. The corresponding 2′‐…
Number of citations: 324 onlinelibrary.wiley.com
H Saneyoshi, K Ando, K Seio, M Sekine - Tetrahedron, 2007 - Elsevier
… 1H-tetrazole,24, 25 5-benzylthio-1H-tetrazole (BnS-tet), 24 … 1H-tetrazole and 5-benzylthio-1H-tetrazole were used are … The same is true for the use of 5-benzylthio-1H-tetrazole, as …
Number of citations: 25 www.sciencedirect.com
Y Masaki, Y Onishi, K Seio - Scientific Reports, 2022 - nature.com
… For the coupling step, we synthesized the oligonucleotides using 5-benzylthio-1H-tetrazole (BTT, pKa 4.08) 24 and 4,5-dicyanoimidazole (DCI, pKa 5.2) 25 instead of 1H-tetrazole (Tet, …
Number of citations: 8 www.nature.com
M Tsukamoto, Y Hayakawa - Synthesis of Therapeutic Oligonucleotides, 2018 - Springer
… 5-Benzylthio-1H-tetrazole (BTT) is an alternative TetH-related coupling agent with higher reactivity than TetH. This compound is prepared by the reaction of benzyl thiocyanate and …
Number of citations: 1 link.springer.com
J Cieślak, C Ausín, A Grajkowski… - … –A European Journal, 2013 - Wiley Online Library
… When the activation of phosphoramidite monomers is performed in the presence of 5-benzylthio-1H-tetrazole, coupling efficiencies averaging 99 % are obtained within 180 s. Upon …

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